Adenosine 5'-diphosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-5’-diphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of ATP synthases to convert adenosine triphosphate into adenosine-5’-diphosphate . Chemical synthesis can involve the use of protected nucleosides and selective phosphorylation reactions .
Industrial Production Methods
Industrial production of adenosine-5’-diphosphate often employs large-scale enzymatic processes due to their efficiency and specificity. These processes typically involve the use of ATP synthases or other related enzymes to catalyze the conversion of precursor molecules into adenosine-5’-diphosphate .
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’-diphosphate undergoes various chemical reactions, including:
Phosphorylation and Dephosphorylation: It can be phosphorylated to form adenosine triphosphate or dephosphorylated to form adenosine monophosphate.
Hydrolysis: It can be hydrolyzed to produce adenosine monophosphate and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: Typically involves ATP synthases or other kinases under physiological conditions.
Hydrolysis: Can occur under acidic or basic conditions, often catalyzed by specific enzymes such as ATPases.
Major Products
Adenosine Triphosphate: Formed through phosphorylation reactions.
Adenosine Monophosphate: Formed through hydrolysis or dephosphorylation reactions.
Scientific Research Applications
Adenosine-5’-diphosphate has a wide range of applications in scientific research:
Mechanism of Action
Adenosine-5’-diphosphate exerts its effects primarily through its role in energy transfer within cells. It interacts with various enzymes, such as ATP synthases and ATPases, to facilitate the conversion between adenosine triphosphate and adenosine monophosphate . This conversion is crucial for maintaining cellular energy balance and supporting various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate: Contains one additional phosphate group compared to adenosine-5’-diphosphate.
Adenosine Monophosphate: Contains one fewer phosphate group compared to adenosine-5’-diphosphate.
Adenosine-5’-[gamma-thio]triphosphate: A modified form of adenosine triphosphate with a sulfur atom replacing one of the oxygen atoms in the phosphate group.
Uniqueness
Adenosine-5’-diphosphate is unique in its ability to act as both a donor and acceptor of phosphate groups, making it a central molecule in cellular energy transfer . Its interactions with specific purinergic receptors also distinguish it from other nucleotides, particularly in its role in platelet activation and blood clotting .
Properties
CAS No. |
18389-49-6 |
---|---|
Molecular Formula |
C10H15N5O10P2 |
Molecular Weight |
427.20 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1 |
InChI Key |
KMMUGNLCCYOIEC-KSYZLYKTSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Isomeric SMILES |
C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
18389-49-6 58-64-0 |
|
physical_description |
Solid |
Synonyms |
5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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